
2-嘧啶-3-基嘧啶-5-羧酸甲酯
描述
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
嘧啶衍生物因其抗炎特性而被广泛研究。 它们已知能抑制重要炎症介质的表达和活性,例如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 。这使得它们在开发新型抗炎药物方面具有价值。
抗纤维化活性
研究表明,嘧啶衍生物可以表现出显著的抗纤维化活性。 它们已在永生化大鼠肝星状细胞中进行评估,其中某些化合物显示出比现有药物如吡非尼酮更好的抗纤维化活性 。这些发现表明它们在治疗纤维化疾病方面具有潜在的应用。
抗菌和抗病毒特性
嘧啶化合物已显示出一系列抗菌和抗病毒活性。 这包括对抗各种细菌和病毒病原体的潜力,使其成为开发新型抗菌和抗病毒剂的候选药物 。
新型化合物的合成
嘧啶的多功能结构允许合成具有潜在生物活性的众多类似物。 这种合成灵活性对于药物化学至关重要,其中可以设计和合成新型化合物用于各种药理学研究 。
肿瘤学研究
嘧啶衍生物正在探索其在肿瘤学研究中的潜力。 例如,已合成并测试了新型嘧啶衍生物对肺癌细胞系,显示出在开发新型癌症疗法方面很有希望 。
化学生物学
在化学生物学中,嘧啶衍生物充当特权结构。 它们用于构建具有潜在生物活性的杂环化合物库,有助于发现新的生物探针和治疗剂 。
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various adme properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
生化分析
Biochemical Properties
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.
Cellular Effects
The effects of 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HSC-T6 cells, it has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase . This suppression can lead to reduced fibrosis, making it a potential therapeutic agent for fibrotic diseases.
Molecular Mechanism
At the molecular level, 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition leads to a decrease in the hydroxylation of proline residues in collagen, thereby reducing collagen synthesis. Additionally, it may influence gene expression by modulating transcription factors involved in collagen production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen production, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other metabolic pathways and organ functions. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of collagen production.
Metabolic Pathways
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester is involved in specific metabolic pathways, particularly those related to collagen synthesis. It interacts with prolyl-4-hydroxylase, an enzyme that hydroxylates proline residues in collagen . This interaction inhibits the enzyme’s activity, leading to reduced collagen synthesis. Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester within cells and tissues are influenced by various factors. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues is also determined by its affinity for different cell types and its ability to penetrate tissue barriers.
Subcellular Localization
The subcellular localization of 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with prolyl-4-hydroxylase and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting collagen synthesis and other biochemical processes.
属性
IUPAC Name |
methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBGOZMKGEWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
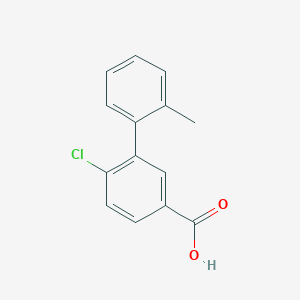
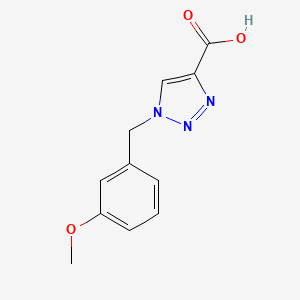

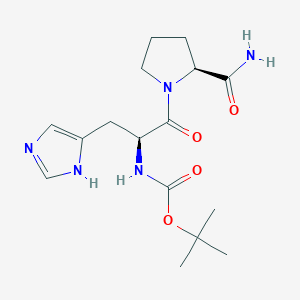

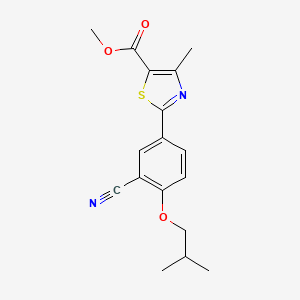
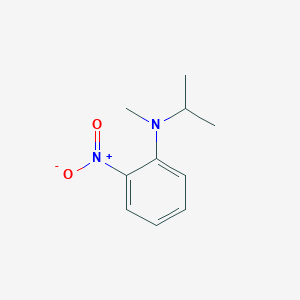
![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

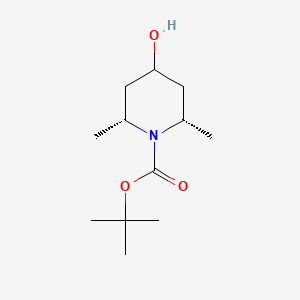


![3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
